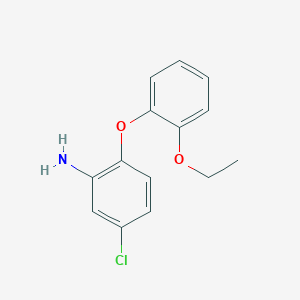

5-Chloro-2-(2-ethoxyphenoxy)aniline

Description

Properties

IUPAC Name |

5-chloro-2-(2-ethoxyphenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2/c1-2-17-13-5-3-4-6-14(13)18-12-8-7-10(15)9-11(12)16/h3-9H,2,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SISDPOWDGISGEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC2=C(C=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-Chloro-2-(2-ethoxyphenoxy)aniline typically involves the reaction of 5-chloro-2-nitroaniline with 2-ethoxyphenol under specific conditions. The process generally includes nitration, reduction, and etherification steps .

Industrial Production Methods: Industrial production methods for this compound often involve the use of m-dichlorobenzene as a starting material, followed by nitration to produce 2,4-dichloronitrobenzenes. This is then subjected to high-pressure amination to yield 5-chloro-2-nitroaniline, which is further reacted with 2-ethoxyphenol to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-(2-ethoxyphenoxy)aniline undergoes various types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles like sodium methoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products:

Oxidation: Formation of corresponding quinones.

Reduction: Formation of amines.

Substitution: Formation of substituted anilines.

Scientific Research Applications

Medicinal Chemistry Applications

5-Chloro-2-(2-ethoxyphenoxy)aniline has been investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders. Its structural properties allow it to function as an inhibitor of neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative diseases.

Case Study: nNOS Inhibition

A study demonstrated that derivatives of this compound exhibited high potency as nNOS inhibitors. The research focused on modifying the phenyl ether and aniline linkages to enhance selectivity and reduce off-target binding to central nervous system receptors. The synthesized compounds were tested against various nitric oxide synthase isoforms, showing promising results in terms of selectivity and permeability across biological membranes .

Material Science Applications

In material science, this compound serves as an intermediate in the synthesis of polymers and dyes. Its chemical structure allows it to act as a building block for more complex materials.

The environmental impact of chemical compounds is a growing area of research. This compound has been studied for its degradation pathways and potential toxicity in aquatic environments.

Case Study: Environmental Toxicity

Research indicates that compounds similar to this compound can exhibit toxic effects on aquatic organisms. Studies have shown that exposure to such compounds can lead to significant ecological disturbances, prompting further investigation into their environmental fate and transport .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Synthesis Overview

- Starting Materials : Ethoxyphenol derivatives and chlorinated anilines.

- Reaction Conditions : Typically involves nucleophilic substitution reactions under controlled temperatures.

- Characterization Techniques :

- NMR Spectroscopy: Used to determine the molecular structure.

- Mass Spectrometry: Confirms molecular weight.

- IR Spectroscopy: Identifies functional groups.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(2-ethoxyphenoxy)aniline involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares key structural features and properties of 5-Chloro-2-(2-ethoxyphenoxy)aniline with similar compounds:

Key Observations :

- Electron Effects: The 2-ethoxyphenoxy group in the parent compound donates electron density via the ether oxygen, contrasting with electron-withdrawing groups like CF3 or Cl in dichlorophenoxy analogues .

- Lipophilicity: The ethoxyphenoxy group increases lipophilicity compared to hydroxylated (e.g., 5-Chloro-2-hydroxyaniline) or tetrazolyl derivatives .

- Biological Activity: Dichlorophenoxy and pyrazolyl analogues exhibit antimalarial and AhR agonist activities, respectively, suggesting substituent-dependent target selectivity .

Biological Activity

5-Chloro-2-(2-ethoxyphenoxy)aniline is an organic compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a chloro group and an ethoxyphenoxy moiety attached to an aniline core. The molecular formula is C15H16ClNO2, and its structure can be represented as follows:

The biological activity of this compound can be attributed to its ability to interact with various biomolecular targets. The chloro substituent enhances the compound's lipophilicity, allowing it to penetrate cellular membranes effectively. Once inside the cell, it may interact with specific enzymes or receptors, modulating their activity.

Key Mechanisms Include:

- Inhibition of Cyclooxygenase (COX) : Similar compounds have shown potential as COX inhibitors, which are significant targets for anti-inflammatory therapies. For instance, analogs have demonstrated selective inhibition of COX-2 with IC50 values ranging from 0.06 to 0.09 μM .

- Antimicrobial Activity : Compounds in this class are often investigated for their antimicrobial properties, particularly against resistant strains of bacteria.

Table 1: Biological Activity Overview

| Activity Type | Observed Effects | Reference |

|---|---|---|

| COX Inhibition | IC50 = 0.06 - 0.09 μM | |

| Antimicrobial | Effective against E. coli and S. aureus | |

| Cytotoxicity | Moderate cytotoxic effects on cancer cells |

Case Studies

- Anti-inflammatory Potential : A study evaluated the anti-inflammatory effects of related phenoxy compounds, revealing significant inhibition of paw thickness in animal models, suggesting potential for treating inflammatory diseases .

- Antimicrobial Efficacy : In vitro studies demonstrated that this compound exhibited notable antimicrobial activity against various bacterial strains, indicating its potential as a therapeutic agent in combating infections .

- Toxicological Assessment : Toxicological studies have shown that while some chlorinated compounds exhibit carcinogenic properties, the specific risk associated with this compound remains to be thoroughly evaluated .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Chloro-2-(2-ethoxyphenoxy)aniline, and how can purity be ensured?

- Methodology : The compound can be synthesized via Ullmann condensation between 2-ethoxyphenol and 2-amino-5-chlorophenol, using a copper catalyst under reflux conditions. Alternatively, nucleophilic aromatic substitution (NAS) with a chloro-substituted aniline derivative and 2-ethoxyphenoxy halide can be employed.

- Purity Control : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization in ethanol ensures >95% purity. Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 6.8–7.2 ppm for aromatic protons) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : Assign peaks for ethoxy (-OCH2CH3), aniline (-NH2), and chloro-substituted aromatic protons.

- Mass Spectrometry (MS) : Confirm molecular weight (M+ at m/z 263.7) via ESI-MS.

- FT-IR : Identify N-H stretches (~3350 cm⁻¹) and C-O-C ether linkages (~1250 cm⁻¹) .

Q. How does the compound’s stability vary under different storage conditions?

- Thermal Stability : Perform TGA/DSC to assess decomposition temperatures (>200°C typical for aniline derivatives). Store at 4°C in amber vials to prevent photodegradation.

- Hydrolytic Stability : Monitor pH-dependent degradation (e.g., in aqueous buffers) via UV-Vis spectroscopy at λmax ~280 nm .

Q. What are the key reactivity patterns of this aniline derivative?

- Electrophilic Substitution : The -NH2 group directs electrophiles to ortho/para positions. Example: Nitration yields 5-chloro-2-(2-ethoxyphenoxy)-4-nitroaniline.

- Diazotization : Forms diazonium salts for coupling reactions (e.g., azo dyes) under acidic conditions (0–5°C) .

Advanced Research Questions

Q. How can experimental design optimize synthesis yield and scalability?

- Box-Behnken Design : Optimize parameters (temperature, catalyst loading, reaction time) using response surface methodology. For example, a 3-factor design with 15 runs can maximize yield (>80%) while minimizing byproducts .

- Scale-Up Challenges : Address solvent recovery and catalyst reuse in continuous-flow reactors .

Q. How to resolve contradictions in reported reaction yields or byproduct profiles?

- Mechanistic Studies : Use kinetic isotope effects (KIE) or Hammett plots to identify rate-limiting steps.

- Byproduct Analysis : Employ GC-MS or LC-HRMS to detect trace impurities (e.g., dimerization products) .

Q. What computational tools predict this compound’s electronic structure and reactivity?

- DFT Calculations : Model HOMO/LUMO energies (Gaussian 09, B3LYP/6-31G*) to predict sites for electrophilic attack.

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions .

Q. What methodologies assess its environmental persistence and photocatalytic degradation?

- Photocatalytic Setup : Use MnFe2O4/Zn2SiO4 nanocomposites under simulated solar radiation (Xe lamp, AM1.5 filter). Monitor degradation via TOC analysis and LC-MS .

- Kinetic Modeling : Apply pseudo-first-order kinetics to determine half-life in aqueous systems .

Q. How to evaluate cytotoxicity and biological interactions in vitro?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.